molecular formula C18H16N4S B11046246 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione

4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione

Cat. No. B11046246
M. Wt: 320.4 g/mol
InChI Key: QXGWSIHXUGSMIH-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazine ring fused with a dihydroisoquinoline moiety and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired product . The use of Lewis acids such as FeCl3 can further enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and reduce production costs. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione is unique due to its combination of a triazine ring, dihydroisoquinoline moiety, and thione group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenyl-1,3,5-triazine-2-thione

InChI

InChI=1S/C18H16N4S/c23-18-20-17(19-13-22(18)16-8-2-1-3-9-16)21-11-10-14-6-4-5-7-15(14)12-21/h1-9,13H,10-12H2

InChI Key

QXGWSIHXUGSMIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=S)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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